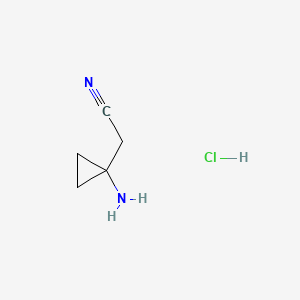
2,4-Dinitro-N,N-dipropylaniline
説明
2,4-Dinitro-N,N-dipropylaniline (2,4-DNDP) is a synthetic organic compound with a wide range of applications in scientific research and industrial processes. It is a colorless solid that is soluble in various solvents, and its unique properties make it an important intermediate in the synthesis of a variety of compounds.
作用機序
2,4-Dinitro-N,N-dipropylaniline is a nitroaromatic compound, and its mechanism of action is related to its nitro group. The nitro group is reduced by a number of enzymes, including nitroreductases, nitrate reductases, and nitric oxide synthases. This reduction results in the formation of reactive intermediates, such as nitroso compounds, which can interact with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2,4-Dinitro-N,N-dipropylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and tyrosinase, and to induce oxidative stress by increasing the production of reactive oxygen species. It has also been shown to induce apoptosis and cell cycle arrest in a number of cell lines, and to inhibit the growth of a variety of tumor cells.
Advantages and Limitations for Laboratory Experiments
2,4-Dinitro-N,N-dipropylaniline has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications and can be used in a variety of research contexts. However, there are some limitations to its use in laboratory experiments. It is toxic and should be handled with care, and its reactivity can make it difficult to work with.
将来の方向性
There are a number of potential future directions for research involving 2,4-Dinitro-N,N-dipropylaniline. It could be used as a platform for the synthesis of new compounds with novel properties, or as a tool to study the effects of nitroaromatic compounds on cellular processes. Additionally, it could be used to develop new drugs and agrochemicals, or to study the effects of nitroaromatic compounds on the environment. Finally, it could be used to develop new industrial processes, such as the production of polymers or dyes and pigments.
科学的研究の応用
2,4-Dinitro-N,N-dipropylaniline is used in a variety of scientific research applications. It is used as a reagent for the preparation of various organic compounds, such as amines, amides, nitro compounds, and nitriles. It is also used as a catalyst in the synthesis of polymers, and as a sensitizer in the production of dyes and pigments. Additionally, 2,4-Dinitro-N,N-dipropylaniline is used in the synthesis of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2,4-dinitro-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXCRXLTJJLOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578038 | |
| Record name | 2,4-Dinitro-N,N-dipropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-N,N-dipropylaniline | |
CAS RN |
54718-72-8 | |
| Record name | 2,4-Dinitro-N,N-dipropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
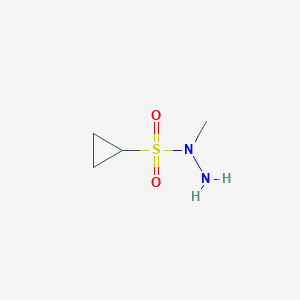
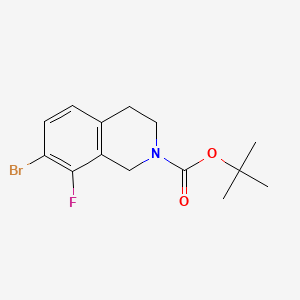
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
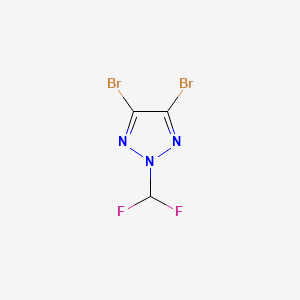

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
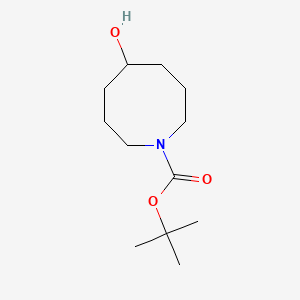
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
